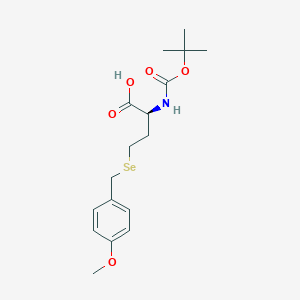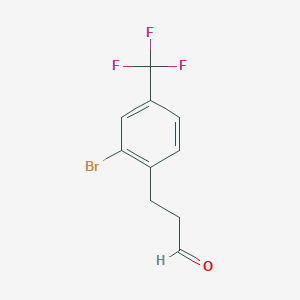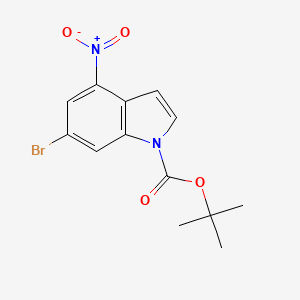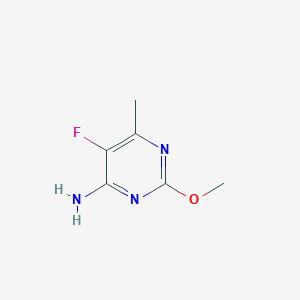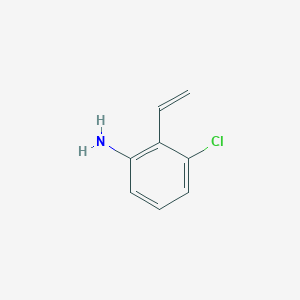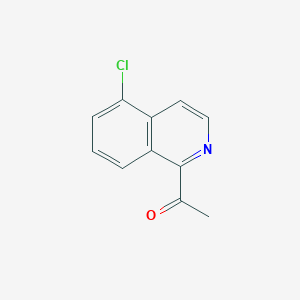
6-Bromo-4-nitro-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-nitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6BrN3O2. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of bromine and nitro groups on the bipyridine framework makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-2,2’-bipyridine typically involves the bromination and nitration of 2,2’-bipyridine. One common method includes the bromination of 2,2’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Bromo-4-nitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Major Products
Substitution: 6-Amino-4-nitro-2,2’-bipyridine or 6-Thio-4-nitro-2,2’-bipyridine.
Reduction: 6-Bromo-4-amino-2,2’-bipyridine.
Coupling: Various bipyridine derivatives with extended conjugation.
Scientific Research Applications
6-Bromo-4-nitro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the design of ligands for metal complexes that can interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitro-2,2’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications such as catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,4’-Dinitro-2,2’-bipyridine: Contains two nitro groups, which can significantly alter its electronic properties and reactivity.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms, which can enhance its ability to participate in cross-coupling reactions.
Uniqueness
6-Bromo-4-nitro-2,2’-bipyridine is unique due to the presence of both bromine and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
221247-30-9 |
|---|---|
Molecular Formula |
C10H6BrN3O2 |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H6BrN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H |
InChI Key |
LIEAFWYNWFUVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)



